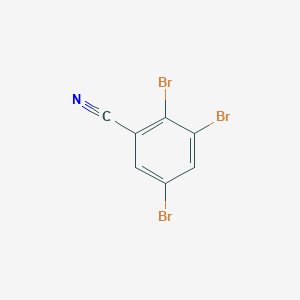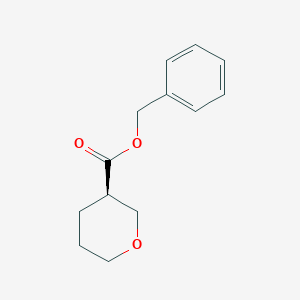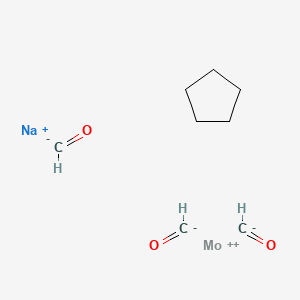![molecular formula C14H17BrN2O2 B12099797 4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)
4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-5-[(4-甲氧基苯基)甲氧基甲基]-1,3-二甲基吡唑是一种属于吡唑类化合物的化学物质。吡唑是包含两个氮原子位于位置 1 和 2 的五元杂环化合物。这种特定化合物以在位置 4 存在溴原子、在位置 5 存在甲氧基苯基基团以及连接到苯环上的甲氧基甲基基团为特征。
准备方法
合成路线和反应条件
4-溴-5-[(4-甲氧基苯基)甲氧基甲基]-1,3-二甲基吡唑的合成通常涉及以下步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下使合适的肼衍生物与 1,3-二羰基化合物反应来实现。
溴化: 然后使用溴化剂(如 N-溴代琥珀酰亚胺 (NBS))在催化剂的存在下在位置 4 上对吡唑环进行溴化。
甲氧基苯基基团的引入: 此步骤涉及在适当条件下使溴化吡唑与甲氧基苯基衍生物反应,通常使用钯催化的交叉偶联反应。
甲氧基甲基化: 最后,在碱的存在下通过使苯环与甲氧基甲基化试剂(如甲氧基甲基氯化物)反应来引入甲氧基甲基基团。
工业生产方法
该化合物的工业生产方法可能会涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
4-溴-5-[(4-甲氧基苯基)甲氧基甲基]-1,3-二甲基吡唑可以发生各种类型的化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化以形成相应的氧化物。
还原: 还原反应可以使用还原剂(如氢化铝锂 (LiAlH4))来进行以形成还原衍生物。
取代: 位置 4 的溴原子可以通过亲核取代反应被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用 LiAlH4 和硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核取代反应可以使用叠氮化钠 (NaN3) 或氰化钾 (KCN) 等试剂进行。
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化物,还原可能会产生醇或胺,而取代可能会产生叠氮化物或腈。
科学研究应用
4-溴-5-[(4-甲氧基苯基)甲氧基甲基]-1,3-二甲基吡唑具有多种科学研究应用,包括:
化学: 它被用作合成更复杂分子的构建模块以及各种有机反应的试剂。
生物学: 该化合物可用于研究生物过程以及作为探测酶活性的工具。
工业: 该化合物可用于开发新材料以及作为生产特种化学品的中间体。
作用机制
4-溴-5-[(4-甲氧基苯基)甲氧基甲基]-1,3-二甲基吡唑的作用机制取决于其特定的应用。在生物系统中,它可能会与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。所涉及的确切途径将取决于具体的生物学背景和靶标的性质。
相似化合物的比较
类似化合物
4-溴-5-(4-甲氧基苯基)异恶唑: 该化合物在结构上相似,但包含异恶唑环而不是吡唑环。
5-(4-溴苯基)-1-甲基-1H-吡唑-3-羧酸: 该化合物具有类似的吡唑核心,但具有不同的取代基。
独特性
4-溴-5-[(4-甲氧基苯基)甲氧基甲基]-1,3-二甲基吡唑由于其特定的取代模式而具有独特性,该模式赋予了其独特的化学和生物学特性。甲氧基苯基和甲氧基甲基基团的存在可能会在某些情况下增强其反应性和结合亲和力,使其成为研究和开发的有价值的化合物。
属性
分子式 |
C14H17BrN2O2 |
|---|---|
分子量 |
325.20 g/mol |
IUPAC 名称 |
4-bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethylpyrazole |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-14(15)13(17(2)16-10)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3 |
InChI 键 |
QMTIKXBKXUTIHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1Br)COCC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)

![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)








![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)

